2-(2-Amino-5-bromophenyl)acetonitrile
CAS No.:
Cat. No.: VC13322703
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2 |
|---|---|
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | 2-(2-amino-5-bromophenyl)acetonitrile |
| Standard InChI | InChI=1S/C8H7BrN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |
| Standard InChI Key | AEWZSAGDYVDHRC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)CC#N)N |
| Canonical SMILES | C1=CC(=C(C=C1Br)CC#N)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 2-(2-amino-5-bromophenyl)acetonitrile, reflects its substitution pattern:
-
A benzene ring with:
-
An amino group (-NH₂) at position 2.
-
A bromine atom (-Br) at position 5.
-
An acetonitrile group (-CH₂CN) attached to the benzene ring at position 1 (relative to the amino group).
-
The molecular formula is C₈H₇BrN₂, with a molecular weight of 227.06 g/mol (calculated from isotopic composition) . The presence of both electron-donating (amino) and electron-withdrawing (bromine, nitrile) groups creates a polarized aromatic system, influencing its reactivity and solubility.
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are unavailable, analogous bromophenylacetonitriles exhibit distinct features:
-
IR Spectroscopy: Strong absorption bands near 2,250 cm⁻¹ (C≡N stretch) and 3,400 cm⁻¹ (N-H stretch of the amino group) .
-
NMR Spectroscopy:
Synthesis and Manufacturing
Strategic Pathways
The synthesis of 2-(2-amino-5-bromophenyl)acetonitrile can be inferred from methods used for structurally related bromophenylacetonitriles. A plausible route involves:
Bromination and Functionalization
-
Bromination of 2-Aminophenylacetonitrile:
-
Protection-Deprotection Strategies:
Alternative Routes via Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could assemble the bromophenylacetonitrile scaffold from boronic acid intermediates. For example:
-
Coupling a 5-bromo-2-aminophenylboronic acid with bromoacetonitrile in the presence of [Pd(PPh₃)₄] .
Industrial-Scale Considerations
A patent describing the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine (CN110746345B) offers relevant insights into scalable bromophenol derivative production :
-
Key Steps:
-
Use of 4-bromo-2-bromomethylphenol as a starting material.
-
MEMCl (2-methoxyethoxymethyl chloride) for hydroxyl protection.
-
Grignard reagent-mediated boronation for cross-coupling.
-
-
Yields: Multi-step processes achieved total yields of 52.7–55.1%, highlighting challenges in optimizing brominated intermediates .
Physicochemical Properties
Thermodynamic and Solubility Data
Stability and Reactivity
-
Photolability: Bromine and nitrile groups may render the compound sensitive to UV light, necessitating storage in amber glass.
-
Hydrolytic Sensitivity: The nitrile group can hydrolyze to an amide or carboxylic acid under acidic/basic conditions .
Future Directions
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps.
-
Biological Screening: Evaluating antitubercular and anticancer activity in collaboration with pharmacological institutes.
-
Derivatization: Converting the nitrile to tetrazole or amide groups to enhance metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume